N'-[(E)-(2-chloro-3-quinolinyl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(2-chloro-3-quinolinyl)methylidene]benzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-3-quinolinyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chloro-3-quinolinecarbaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-chloro-3-quinolinyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-3-quinolinyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(2-chloro-3-quinolinyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against various cancer cell lines.
Materials Science: The compound can be used in the synthesis of metal complexes, which have applications in catalysis and materials engineering.
Biological Studies: It is used in studies related to enzyme inhibition and interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-3-quinolinyl)methylidene]benzohydrazide involves its interaction with cellular targets. The compound can inhibit specific enzymes, leading to the disruption of cellular processes. For instance, it may inhibit kinases or other enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects . Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide: This compound also exhibits antiproliferative activity but has a different core structure.
N’-[(E)-(2-chloro-6-methoxyquinolin-3-yl)methylidene]benzohydrazide: Similar in structure but with a methoxy group, affecting its chemical properties and biological activity.
Uniqueness
N’-[(E)-(2-chloro-3-quinolinyl)methylidene]benzohydrazide is unique due to its specific quinoline core and the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c18-16-14(10-13-8-4-5-9-15(13)20-16)11-19-21-17(22)12-6-2-1-3-7-12/h1-11H,(H,21,22)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDKCXAAJGBTLT-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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